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molecular formula C13H14N4 B8543705 1,3-Imidazolidinediacetonitrile, 2-phenyl-

1,3-Imidazolidinediacetonitrile, 2-phenyl-

Cat. No. B8543705
M. Wt: 226.28 g/mol
InChI Key: HEOMGECBLWOZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067641B2

Procedure details

1 equal mole of (3-cyanomethyl-2-phenyl-imidazolidin-1-yl) -acetonitrile and THF were mixed in a reactor and the reactor was purged with nitrogen gas. The reaction mixture was then transferred to a feeding vessel. The reactor was washed with THF and the solution was added into the mixture in the feeding vessel. 3 equal moles of LiAlH4 in THF solution was added to the reactor. 4 equal moles of methanol and THF were mixed in another feeding vessel, this mixture was added over the next 40 minutes at an internal temperature of 35 to 40° C. into the main reaction mixture. The solution was then heated to an internal temperature of 40° C. under constant stirring for one additional hour. The mixture of methanol and THF was slowly added to the mixture in the feeding vessel at an internal temperature of 39° C.-45° C. The mixture was stirred at an internal temperature of 40° C. for an additional 30 minutes. The mixture was then cooled to an internal temperature of 10° C. within 1 hour. Na2SO4 and NaOH were added to the reaction mixture. Saturated Na2CO3-solution was added at an internal temperature of 10-18° C. via a feeding vessel. The reaction mixture was stirred at an internal temperature of 10° C. overnight. Na2HPO4 was added to the mixture and the reaction suspension was filtered into the stirring vessel. The filter cake was washed with two volumes of THF. The suspension of Na2HPO4 and the filtrate was stirred for one hour in the stirring vessel and then filtered over a nutsch. The filter cake was washed with THF. Both filtrates (filtration and washing) were then transferred into the second reactor (via inline-filter). 2 equal moles of benzaldehyde was added to the filtrate at 20° C. (via inline filter). THF was distilled off at an internal temperature of 10-20° C. and at a pressure of 130-210 mbar, external temperature (ET)=50° C. Hexane was then added (ET=40° C.) to the mixture. Water was then distilled off at an internal temperature of 16-20° C., with a pressure of 170-190 mbar and a AT of 40-43° C. The hexane was further distilled off at an internal temperature of 16° C., at a pressure of 160-180 mbar and ET=44° C. Isopropanol was added to the reactor via a feeding vessel. Isopropanol was distilled off at IT=10-27° C., p=30-114 mbar and ET=50° C. The reaction mixture was stirred for an hour at an internal temperature of 35° C. The reaction mixture was then cooled to −5° C. and stirred overnight. The nutsch was again purged with nitrogen and the suspension was again filtered. The filter cake was washed with cold (6° C.) isopropanol. The product, benzylidene-(2-{3-[2-(benzylidene-amino)-ethyl]-2-phenyl-imidazolidin-1-yl}-ethyl)-amine, was allowed to dry in a PROVATECH dryer at a temperature of 30-40° C. at a pressure of less than or equal to 30 mbar. The reaction was carried out in five independent reaction vessels with the following results: Flask 1 gave benzylidene-(2-{3-[2-(benzylidene-amino)-ethyl]-2-phenyl-imidazolidin-1-yl}-ethyl)-amine as an off-white solid with a purity of 99.93% as measured by gas chromatography, which represented a total yield of 84.85%. Flask 2 gave benzylidene-(2-{3-[2-(benzylidene -amino)-ethyl]-2-phenyl-imidazolidin-1-yl}-ethyl)-amine as an off-white solid with a purity of 99.42% as measured by gas chromatography, which represented a total yield of 77.1%. Flask 3 gave benzylidene-(2-{3-[2-(benzylidene-amino)-ethyl]-2-phenyl -imidazolidin-1-yl}-ethyl)-amine as an off-white solid with a purity of 99.89% as measured by gas chromatography, which represented a total yield of 78.3%. Flask 4 gave benzylidene-(2-{3-[2-(benzylidene-amino) -ethyl]-2-phenyl-imidazolidin-1-yl}-ethyl)-amine as an off-white solid with a purity of 99.87% as measured by gas chromatography, which represented a total yield of 82.7%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][N:4]1[CH2:8][CH2:7][N:6]([CH2:9][C:10]#[N:11])[CH:5]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)#[N:2].[CH2:18]1[CH2:22]O[CH2:20][CH2:19]1>>[CH:20](=[N:11][CH2:10][CH2:9][N:6]1[CH2:7][CH2:8][N:4]([CH2:3][CH2:1][N:2]=[CH:22][C:18]2[CH:16]=[CH:15][CH:14]=[CH:20][CH:19]=2)[CH:5]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:19]1[CH:13]=[CH:12][CH:5]=[CH:22][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CN1C(N(CC1)CC#N)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
under constant stirring for one additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reactor was purged with nitrogen gas
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then transferred to a feeding vessel
WASH
Type
WASH
Details
The reactor was washed with THF
ADDITION
Type
ADDITION
Details
the solution was added into the mixture in the feeding vessel
ADDITION
Type
ADDITION
Details
3 equal moles of LiAlH4 in THF solution was added to the reactor
ADDITION
Type
ADDITION
Details
4 equal moles of methanol and THF were mixed in another feeding vessel
ADDITION
Type
ADDITION
Details
this mixture was added over the next 40 minutes at an internal temperature of 35 to 40° C. into the main reaction mixture
Duration
40 min
ADDITION
Type
ADDITION
Details
The mixture of methanol and THF
ADDITION
Type
ADDITION
Details
was slowly added to the mixture in the feeding vessel at an internal temperature of 39° C.-45° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at an internal temperature of 40° C. for an additional 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to an internal temperature of 10° C. within 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
Na2SO4 and NaOH were added to the reaction mixture
ADDITION
Type
ADDITION
Details
Saturated Na2CO3-solution was added at an internal temperature of 10-18° C. via a feeding vessel
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at an internal temperature of 10° C. overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Na2HPO4 was added to the mixture
FILTRATION
Type
FILTRATION
Details
the reaction suspension was filtered into the stirring vessel
WASH
Type
WASH
Details
The filter cake was washed with two volumes of THF
ADDITION
Type
ADDITION
Details
The suspension of Na2HPO4
STIRRING
Type
STIRRING
Details
the filtrate was stirred for one hour in the stirring vessel
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered over a nutsch
WASH
Type
WASH
Details
The filter cake was washed with THF
FILTRATION
Type
FILTRATION
Details
Both filtrates (filtration and washing)
FILTRATION
Type
FILTRATION
Details
were then transferred into the second reactor (via inline-filter)
ADDITION
Type
ADDITION
Details
2 equal moles of benzaldehyde was added to the filtrate at 20° C.
FILTRATION
Type
FILTRATION
Details
(via inline filter)
DISTILLATION
Type
DISTILLATION
Details
THF was distilled off at an internal temperature of 10-20° C. and at a pressure of 130-210 mbar, external temperature (ET)=50° C
ADDITION
Type
ADDITION
Details
Hexane was then added (ET=40° C.) to the mixture
DISTILLATION
Type
DISTILLATION
Details
Water was then distilled off at an internal temperature of 16-20° C., with a pressure of 170-190 mbar
CUSTOM
Type
CUSTOM
Details
a AT of 40-43° C
DISTILLATION
Type
DISTILLATION
Details
The hexane was further distilled off at an internal temperature of 16° C., at a pressure of 160-180 mbar and ET=44° C
ADDITION
Type
ADDITION
Details
Isopropanol was added to the reactor via a feeding vessel
DISTILLATION
Type
DISTILLATION
Details
Isopropanol was distilled off at IT=10-27° C., p=30-114 mbar and ET=50° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for an hour at an internal temperature of 35° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to −5° C.
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The nutsch was again purged with nitrogen
FILTRATION
Type
FILTRATION
Details
the suspension was again filtered
WASH
Type
WASH
Details
The filter cake was washed with cold (6° C.) isopropanol
CUSTOM
Type
CUSTOM
Details
to dry in a PROVATECH dryer at a temperature of 30-40° C. at a pressure of less than or equal to 30 mbar
CUSTOM
Type
CUSTOM
Details
The reaction was carried out in five independent reaction vessels with the
CUSTOM
Type
CUSTOM
Details
following results

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)=NCCN1C(N(CC1)CCN=CC1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84.85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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